molecular formula C13H13NO3 B11110378 N-(2-phenoxyethyl)furan-2-carboxamide

N-(2-phenoxyethyl)furan-2-carboxamide

Cat. No.: B11110378
M. Wt: 231.25 g/mol
InChI Key: HZDIQRCFZFVRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phenoxyethyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a phenoxyethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-phenoxyethyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO3/c15-13(12-7-4-9-17-12)14-8-10-16-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15)

InChI Key

HZDIQRCFZFVRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production with good yields. The final product is typically isolated through crystallization or flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.

    Substitution: The phenoxyethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

N-(2-phenoxyethyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenoxyethyl group play crucial roles in its biological activity. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Electronic Features

The substituent on the amide nitrogen significantly influences molecular conformation and intermolecular interactions. Key comparisons include:

N-(2-Nitrophenyl)furan-2-carboxamide ()
  • Substituent : 2-Nitrophenyl group.
  • Structure : The nitro group introduces steric and electronic effects, leading to a dihedral angle of 10.15° between the nitro group and benzene ring. The central amide fragment is planar, but intramolecular N–H⋯O interactions disrupt furan ring planarity .
  • Crystallography : Molecules form helical chains via weak C–H⋯O hydrogen bonds along the [010] axis .
N-(4-Ethoxyphenyl)furan-2-carboxamide ()
  • Substituent : 4-Ethoxyphenyl group.
N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide ()
  • Substituent: Ethoxyphenyl with a fluorophenoxy-methyl extension.
  • Structural Impact: The fluorophenoxy group introduces steric bulk and electronic withdrawal, which may influence binding to biological targets.
N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide ()
  • Substituent: Dimethylamino-furan-ethyl group.
Insecticidal Activity ()
  • Compounds like N-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}furan-2-carboxamide () exhibit insect growth regulatory effects.
  • N-(2-Phenoxyethyl)furan-2-carboxamide may share mechanisms involving interference with chitin synthesis or hormone pathways due to its flexible phenoxyethyl linker.
Antioxidant Activity ()
  • Thiourea derivatives of furan-2-carboxamide (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) show radical scavenging properties.

Physicochemical Properties

  • Solubility: Ethoxy and morpholino substituents (e.g., ) improve water solubility compared to nitro or bulky aromatic groups.
  • Planarity: Nitrophenyl derivatives () exhibit reduced planarity due to steric clashes, whereas phenoxyethyl’s flexibility may allow better conformational adaptation in binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.